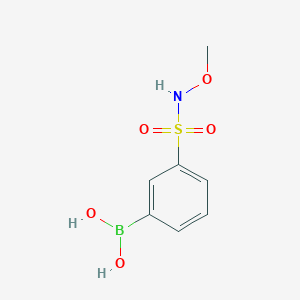
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine
Overview
Description
The compound is a derivative of bromo-trifluoromethylphenol . These types of compounds often have a bromine atom and a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of similar compounds involves a phenyl ring with a bromine atom and a trifluoromethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are often solids at room temperature . They may also have a colorless to yellow appearance .Scientific Research Applications
Synthesis and Modification of Heterocyclic Compounds
- Research on the synthesis and chemical modification of heterocyclic compounds reveals the creation of various derivatives using components similar to 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine. This includes the synthesis of pteridin-4-one and its derivatives from similar compounds, contributing to the understanding of heterocyclic chemistry and potential applications in developing new materials and pharmaceuticals (Albert, 1979).
Application in Organic Synthesis
- The compound's structural elements, especially the bromo- and trifluoromethyl groups, are significant in the synthesis of various organic compounds. For instance, the study of reactions with heterocyclic amidines, including the preparation of pyrazol-5-yl, and 1,2,4-triazol-5-ylhydrazonyl chlorides, demonstrates the utility of such structural motifs in synthesizing heterocyclic derivatives (Elnagdi et al., 1980).
Development of Potential Antimicrobial Agents
- The synthesis and characterization of substituted phenyl azetidines, including derivatives similar to 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine, have been investigated for their potential as antimicrobial agents. These studies contribute to the development of new pharmaceutical compounds with potential applications in treating bacterial infections (Doraswamy & Ramana, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a bromo-trifluoromethylphenol group , which is known to interact with various proteins and enzymes in the body. The specific targets would depend on the exact structure of the compound and its stereochemistry.
Mode of Action
Compounds containing a bromo-trifluoromethylphenol group are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the transfer of an organoboron group to a palladium complex, which can then be used to form new carbon-carbon bonds . The exact mode of action would depend on the specific targets of the compound and the biochemical context in which it is acting.
Biochemical Pathways
Compounds involved in suzuki–miyaura cross-coupling reactions can potentially affect a wide range of biochemical pathways, depending on the specific organoboron group that is transferred and the resulting carbon-carbon bonds that are formed .
Result of Action
The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can lead to significant changes in molecular structure, potentially affecting the function of target proteins or enzymes .
properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF3N2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJJAFBOOSDLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




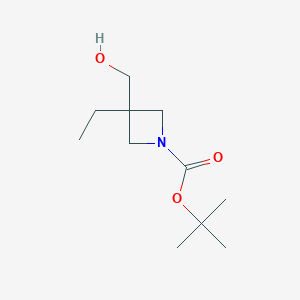
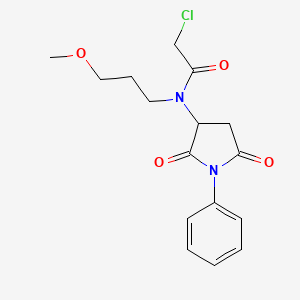
![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)
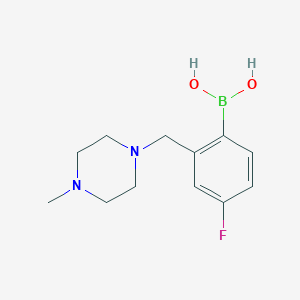

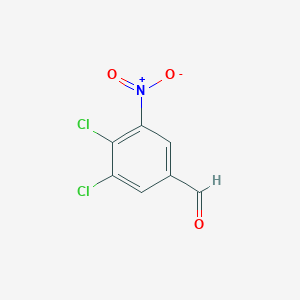
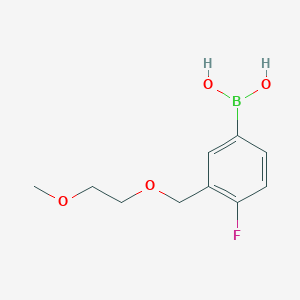



![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)

